8-(Trifluoromethyl)chroman-4-one
Overview
Description
8-(Trifluoromethyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group at the 8th position of the chroman-4-one structure. Chromanones are significant due to their diverse biological and pharmaceutical activities .
Mechanism of Action
Target of Action
The chroman-4-one framework, to which this compound belongs, is a significant structural entity in a large class of medicinal compounds .
Biochemical Pathways
Compounds with the chroman-4-one framework are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxyacetophenone with trifluoromethyl benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)chroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to chroman-4-ol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products: The major products formed from these reactions include various substituted chromanones, chroman-4-ols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and neuroprotective properties.
Medicine: Investigated for its antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 2-Phenylchroman-4-one
- 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
- Flavanones and Isoflavones
Uniqueness: 8-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
8-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGMJRUOBDTBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655175 | |
Record name | 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-66-4 | |
Record name | 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.